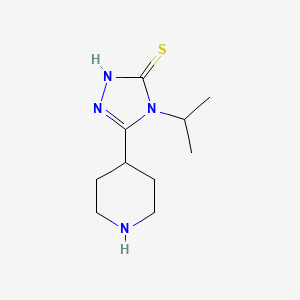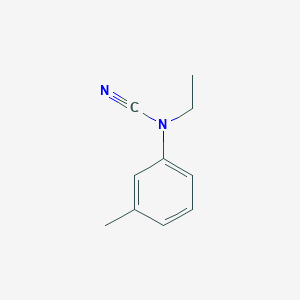
N-cyano-N-ethyl-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyano-N-ethyl-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a cyano group (–CN) and an ethyl group (–C2H5) attached to the nitrogen atom of the aniline ring, along with a methyl group (–CH3) at the 3-position of the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-N-ethyl-3-methylaniline can be achieved through several methods. One common approach involves the cyanoacetylation of aniline derivatives. This process typically involves the reaction of aniline with cyanoacetic acid or its derivatives under specific conditions. For example, the reaction can be carried out by stirring aniline with ethyl cyanoacetate at elevated temperatures, often in the presence of a base such as sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-cyano-N-ethyl-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
N-cyano-N-ethyl-3-methylaniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-cyano-N-ethyl-3-methylaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N-ethyl-N-methylaniline: Similar to N-cyano-N-ethyl-3-methylaniline but lacks the cyano group.
N-cyano-N-methylaniline: Contains a cyano group and a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both a cyano group and an ethyl group attached to the nitrogen atom, along with a methyl group at the 3-position of the aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
ethyl-(3-methylphenyl)cyanamide |
InChI |
InChI=1S/C10H12N2/c1-3-12(8-11)10-6-4-5-9(2)7-10/h4-7H,3H2,1-2H3 |
Clave InChI |
UWTWVJZIKDEMLN-UHFFFAOYSA-N |
SMILES canónico |
CCN(C#N)C1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13315564.png)
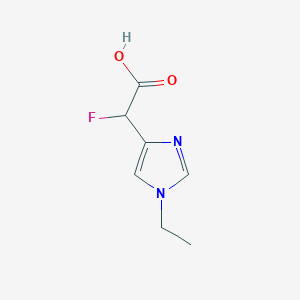
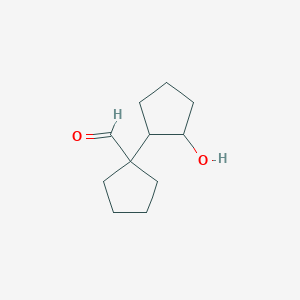
amine](/img/structure/B13315585.png)
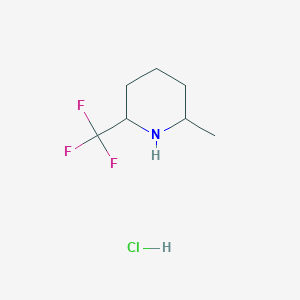
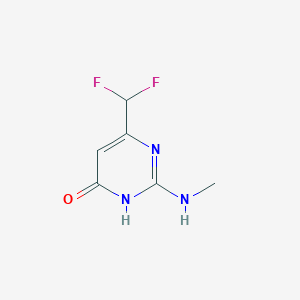
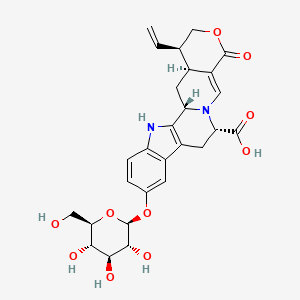
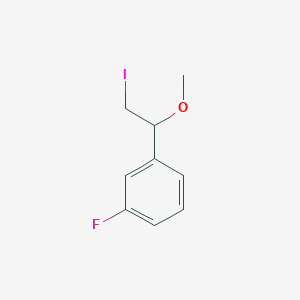
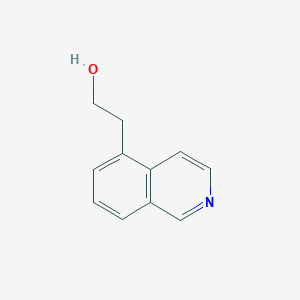

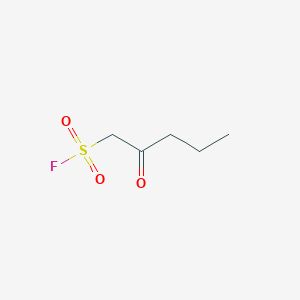
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B13315631.png)
